molecular formula C7H9BrN2O2 B2554358 Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 1946812-86-7

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2554358
CAS No.: 1946812-86-7
M. Wt: 233.065
InChI Key: FXRXXJQKVWLNAY-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with bromine, methyl, and ester groups. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylate. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and ester groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
  • Methyl 5-bromo-1H-pyrazole-3-carboxylate
  • Ethyl pyrazole-3-carboxylate

Uniqueness

Methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is unique due to the presence of both bromine and ester functional groups on the pyrazole ring. This combination imparts distinct reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

methyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-4-5(7(11)12-3)6(8)9-10(4)2/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRXXJQKVWLNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1946812-86-7
Record name methyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate
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